![molecular formula C18H12FN5O2 B2743666 3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-64-2](/img/structure/B2743666.png)

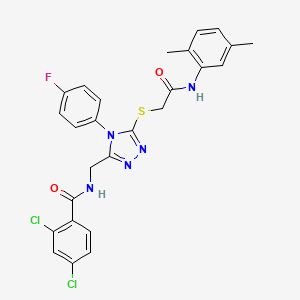

3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the IR, NMR (1H, 13C, 1H–13С HMBC) spectral data and mass spectra can be used to analyze the structure .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the physical and chemical properties of the compound .Applications De Recherche Scientifique

- Pyrazolines and their derivatives have shown antibacterial properties. Although specific studies on this compound are scarce, related pyrazolines have demonstrated antibacterial effects against various pathogens .

- While direct research on this compound is limited, pyrazolines have been investigated for their antifungal activity. Further studies could explore its efficacy against fungal infections .

- Pyrazolines have been studied for their antiparasitic effects. Investigating the impact of 3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one on parasites could be valuable .

- Preliminary structure-activity relationship (SAR) analysis suggests that certain pyrazolo[4,3-d]pyrimidine derivatives exhibit anti-inflammatory effects. Further exploration of this compound’s potential in modulating inflammation is warranted .

- Oxidative stress contributes to various diseases. Investigating whether 3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one possesses antioxidant properties could provide insights into its therapeutic potential .

- A novel study evaluated the neurotoxic potential of a related pyrazoline derivative on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in fish brain tissue. Understanding its impact on neurotransmission and oxidative stress is crucial .

- Although not directly studied, pyrazolo[3,4-d]pyrimidines have been explored as potential anticancer agents. Investigating the cytotoxic effects of this compound could be promising .

- X-ray diffraction analysis of related compounds provides insights into their crystal structures. Investigating the crystalline form of 3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one could aid in understanding its properties .

Antibacterial Activity

Antifungal Potential

Antiparasitic Applications

Anti-Inflammatory Properties

Antioxidant Activity

Neurotoxicity Assessment

Cancer Research

Structural Characterization

Mécanisme D'action

Target of Action

The primary target of 3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, allows it to bind effectively to the ATP adenine site of CDK2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the inhibition of cell proliferation, making this compound potentially useful in the treatment of cancers .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound has shown significant inhibitory activity against CDK2, leading to a significant alteration in cell cycle progression . It also induces apoptosis within HCT cells . These effects result in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Orientations Futures

The development of new pyrimidines as anti-inflammatory agents remains a necessity . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O2/c19-13-7-4-8-14(9-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)12-5-2-1-3-6-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJCDLPSQITID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)

![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)

![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)

![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)

![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)